molecular formula C18H20Cl2N2O3S B2386895 Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride CAS No. 1216909-91-9

Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride

Cat. No.: B2386895
CAS No.: 1216909-91-9
M. Wt: 415.33
InChI Key: XGYBQXCODKLKJM-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride is a useful research compound. Its molecular formula is C18H20Cl2N2O3S and its molecular weight is 415.33. The purity is usually 95%.
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Properties

IUPAC Name

methyl 2-[(4-chlorobenzoyl)amino]-6-ethyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19ClN2O3S.ClH/c1-3-21-9-8-13-14(10-21)25-17(15(13)18(23)24-2)20-16(22)11-4-6-12(19)7-5-11;/h4-7H,3,8-10H2,1-2H3,(H,20,22);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGYBQXCODKLKJM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCC2=C(C1)SC(=C2C(=O)OC)NC(=O)C3=CC=C(C=C3)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20Cl2N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Structure and Properties

Molecular Formula: C16H18ClN3O3S
Molecular Weight: 363.85 g/mol
CAS Number: 138517-68-7

The compound features a thieno[2,3-c]pyridine core structure, which is known for its diverse biological activities. The presence of the chlorobenzamido group enhances its pharmacological profile.

Anticancer Properties

Recent studies have highlighted the potential anticancer properties of thieno[2,3-c]pyridine derivatives. Methyl 2-(4-chlorobenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride has shown promising results in inhibiting cancer cell proliferation in vitro. Specifically:

  • Mechanism of Action: The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of the PI3K/Akt signaling pathway. This dual mechanism contributes to its efficacy in reducing tumor growth in various cancer models.
  • Case Study Example: A study involving human breast cancer cell lines (MCF-7) demonstrated that treatment with this compound resulted in a significant decrease in cell viability compared to control groups (p < 0.05) .

Antimicrobial Activity

In addition to anticancer effects, this compound has exhibited antimicrobial properties against several bacterial strains.

  • Efficacy Against Pathogens: Laboratory tests have shown that it effectively inhibits the growth of Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. The minimum inhibitory concentration (MIC) values were recorded at concentrations as low as 10 µg/mL.
  • Mechanism of Action: The antimicrobial activity is believed to result from interference with bacterial cell wall synthesis and disruption of membrane integrity .

Neuroprotective Effects

Emerging research suggests that thieno[2,3-c]pyridine derivatives may possess neuroprotective properties.

  • Study Findings: In animal models of neurodegenerative diseases, administration of this compound resulted in improved cognitive function and reduced neuronal apoptosis .

Data Table: Summary of Biological Activities

Activity TypeObserved EffectModel/Study Reference
AnticancerInduces apoptosisMCF-7 Cell Line
AntimicrobialInhibits growth of S. aureusMIC = 10 µg/mL
NeuroprotectiveImproves cognitive functionAnimal Models

Q & A

Q. Q1: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound involves multi-step reactions, typically starting with the formation of the tetrahydrothieno[2,3-c]pyridine core, followed by amidation and esterification. Key steps include:

  • Amide bond formation : Reacting 4-chlorobenzoyl chloride with the primary amine group of the tetrahydrothieno intermediate under anhydrous conditions (e.g., using DMF as a solvent and a base like triethylamine to scavenge HCl) .
  • Esterification : Methanol or ethanol is often employed as a nucleophile in the presence of acid catalysts (e.g., H₂SO₄) to form the methyl ester .
    Optimization Strategies :
  • Temperature control : Maintain 0–5°C during amidation to minimize side reactions.
  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency for amide coupling .
  • Yield tracking : Use HPLC or LC-MS to monitor intermediate purity at each step .

Q. Q2: How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: A combination of analytical techniques is required:

  • Purity assessment :
    • HPLC : Use a C18 column with a gradient of acetonitrile/water (0.1% TFA) to resolve impurities. Retention time and peak symmetry indicate purity .
    • Elemental analysis : Confirm stoichiometric ratios of C, H, N, and S (±0.4% deviation) .
  • Structural confirmation :
    • NMR : Compare ¹H/¹³C NMR spectra with computational predictions (e.g., DFT-based chemical shift calculations) to verify the tetrahydrothieno ring and substituent positions .
    • X-ray crystallography : Resolve ambiguous stereochemistry (e.g., ethyl group orientation at position 6) .

Q. Q3: What safety protocols are critical when handling this compound?

Methodological Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use fume hoods for weighing and reactions .
  • Spill management : Neutralize acidic residues with sodium bicarbonate and adsorb solids with vermiculite .
  • First aid : For inhalation exposure, administer oxygen and seek immediate medical attention .

Advanced Research Questions

Q. Q4: How can conflicting data regarding the compound’s biological activity be resolved?

Methodological Answer: Contradictions in bioactivity data (e.g., varying IC₅₀ values in kinase assays) may arise from:

  • Assay variability : Standardize protocols (e.g., ATP concentration, incubation time) across labs.
  • Compound stability : Pre-test solubility in assay buffers (e.g., DMSO concentration ≤1%) and confirm stability via LC-MS post-assay .
  • Orthogonal assays : Validate hits using SPR (surface plasmon resonance) for binding affinity and cellular models (e.g., primary cell lines) for functional relevance .

Q. Q5: What computational methods are suitable for predicting interactions between this compound and biological targets?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina or Schrödinger Glide to model binding to targets like GPCRs or kinases. Focus on the chlorobenzamido group for hydrophobic interactions .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD <2 Å) and identify critical hydrogen bonds with catalytic residues .
  • QSAR models : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors from analogs in and .

Q. Q6: How can researchers design experiments to elucidate the compound’s metabolic stability in vitro?

Methodological Answer:

  • Liver microsome assays : Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL protein) and NADPH for 0–60 min. Terminate reactions with ice-cold acetonitrile .
  • Analytical workflow :
    • LC-MS/MS : Quantify parent compound depletion using a calibration curve (R² >0.99).
    • Metabolite ID : Perform MSE fragmentation (Waters SYNAPT) to detect hydroxylated or demethylated products .
  • Control compounds : Include verapamil (high clearance) and propranolol (low clearance) as benchmarks .

Key Notes for Experimental Design:

  • Data tables : For synthesis optimization, include variables like solvent polarity, temperature, and catalyst loading vs. yield (see example below).
Reaction StepSolventTemp (°C)CatalystYield (%)
AmidationDMF0–5Et₃N72
EsterificationMeOH60H₂SO₄85
  • Contradiction analysis : Use Bland-Altman plots to compare inter-lab assay results .

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